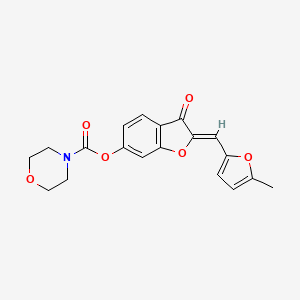
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C19H17NO6 and its molecular weight is 355.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Methods and Characterization : Research in the field of heterocyclic chemistry often involves the synthesis and X-ray structure analysis of complex molecules. For instance, the preparation of 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine, achieved through coupling reactions, provides insights into the geometrical configuration and the delocalization within certain moieties. The study conducted by Taylor Chin et al. (2010) exemplifies the detailed structural analysis and photophysical characterization essential for understanding the behavior of such compounds in various solvents (Taylor Chin et al., 2010).
Metal-Organic Frameworks (MOFs) : The development of Zn(II)-based metal-organic frameworks for luminescent sensing, as explored by Jun Wang et al. (2019), is another area of interest. These frameworks utilize dicarboxylate ligands and N-donor ligands, showcasing the potential for creating sensitive detectors for specific ions or compounds (Jun Wang et al., 2019).
Photophysical Properties
Photostability and Photo-Isomerization : Research into the photostability of certain extractants, such as the study on 2-hydroxy-5-methylbenzophenone (Z)-oxime by E. Krzyżanowska et al. (1994), contributes to understanding the photo-isomerization and degradation under UV light. Such studies are critical for applications in photodynamic therapy and the development of light-responsive materials (E. Krzyżanowska et al., 1994).
Bioactivity and Chemical Modifications
Antitumor Activity : The antitumor potential of certain compounds, as investigated through their interactions with other chemicals, offers a pathway to understanding the bioactivity of complex molecules. The work by Alexander A. Simenel et al. (2008) on o-carboxybenzoylferrocene illustrates how chemical modifications can lead to derivatives with potential antitumor activity (Alexander A. Simenel et al., 2008).
Catalytic Processes and Organic Synthesis
Palladium-Catalyzed Syntheses : The exploration of palladium-catalyzed reactions for the synthesis of complex organic structures, such as those described by R. Mancuso et al. (2014), highlights the versatility of palladium in facilitating multicomponent carbonylative approaches. These methodologies are instrumental in constructing functionalized molecules for various applications (R. Mancuso et al., 2014).
Propiedades
IUPAC Name |
[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-12-2-3-13(24-12)11-17-18(21)15-5-4-14(10-16(15)26-17)25-19(22)20-6-8-23-9-7-20/h2-5,10-11H,6-9H2,1H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGLIKGUOBVEPG-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
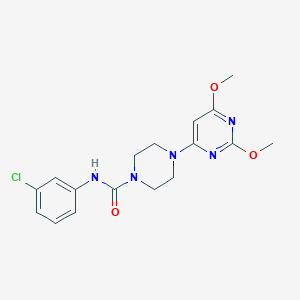
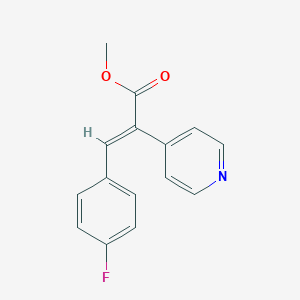
![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2748115.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2748119.png)
![5-oxo-N-(2-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2748120.png)
![2-[(1S,3R)-3-Methoxycarbonyl-2,2-dimethylcyclopropyl]acetic acid](/img/structure/B2748121.png)
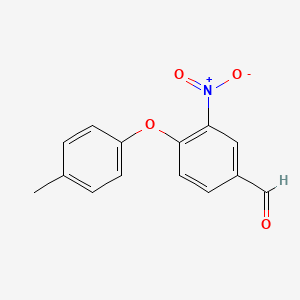
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2748123.png)
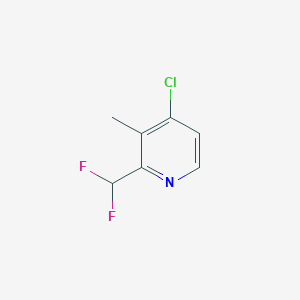
![6-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2748129.png)
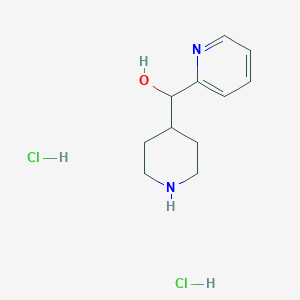
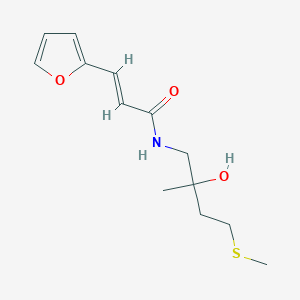
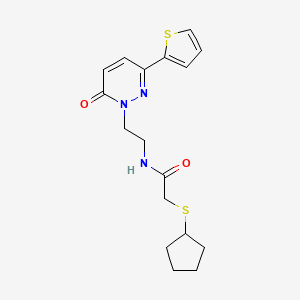
![1-(3-methoxyphenyl)-5-methyl-4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2748133.png)
